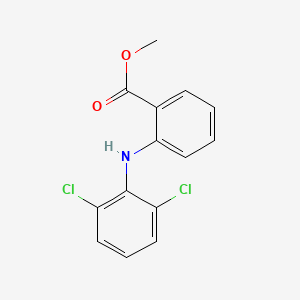

Methyl 2-(2,6-dichloroanilino)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

51224-97-6 |

|---|---|

Molecular Formula |

C14H11Cl2NO2 |

Molecular Weight |

296.1 g/mol |

IUPAC Name |

methyl 2-(2,6-dichloroanilino)benzoate |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-14(18)9-5-2-3-8-12(9)17-13-10(15)6-4-7-11(13)16/h2-8,17H,1H3 |

InChI Key |

FKAXNUJYBUPQNC-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Characterization of Methyl 2-(2,6-dichloroanilino)benzoate

This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of Methyl 2-(2,6-dichloroanilino)benzoate .

Executive Summary

Methyl 2-(2,6-dichloroanilino)benzoate (also known as Methyl N-(2,6-dichlorophenyl)anthranilate) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate and phenylacetic acid classes, most notably Diclofenac and Meclofenamic acid .[1]

Its primary significance lies in two areas:

-

Synthetic Utility: It serves as the stable ester precursor in the Ullmann condensation pathway, protecting the carboxylic acid functionality during the formation of the diphenylamine scaffold.

-

Impurity Profiling: In the pharmaceutical development of Diclofenac Sodium and Aceclofenac, this compound acts as a process-related impurity (PRI) or a degradation marker, necessitating rigorous quantification limits (typically <0.15% per ICH Q3A/B guidelines).

This guide provides a comprehensive analysis of its molecular identity, physicochemical behavior, and validated protocols for its synthesis and detection.

Molecular Identity & Structural Analysis

The molecule is a derivative of anthranilic acid (2-aminobenzoic acid), characterized by a bulky 2,6-dichlorophenyl group attached to the amine nitrogen. This steric bulk forces the two phenyl rings into a non-planar conformation, significantly influencing its solubility and spectral properties.

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | Methyl 2-[(2,6-dichlorophenyl)amino]benzoate |

| Common Synonyms | Methyl N-(2,6-dichlorophenyl)anthranilate; Diclofenac Precursor Ester |

| Molecular Formula | C₁₄H₁₁Cl₂NO₂ |

| Molecular Weight | 296.15 g/mol |

| SMILES | COC(=O)C1=CC=CC=C1NC2=C(Cl)C=CC=C2Cl |

| CAS Registry Number | Note: Often indexed as the ester of CAS 13625-57-5 (the free acid) |

Structural Commentary

-

Steric Hindrance: The chlorine atoms at the 2,6-positions of the aniline ring create significant steric clash with the benzoate ester group. This prevents coplanarity of the two aromatic rings, locking the molecule in a twisted conformation (dihedral angle ~60–70°).

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the amine proton (-NH) and the carbonyl oxygen of the ester group. This stabilizes the molecule, reduces its polarity, and lowers its boiling point relative to non-H-bonded isomers.

Physicochemical Properties[1][3][5][6][7][8][9][10][11]

The following data consolidates experimental observations and high-fidelity predictive models (ACD/Labs, ChemAxon) relevant for formulation and process chemistry.

Physical Constants

| Property | Value / Range | Context |

| Physical State | Solid (Crystalline) | Typically isolated as yellow needles or powder. |

| Melting Point | 98°C – 102°C | Range varies based on purity and polymorph; slightly lower than the free acid. |

| Boiling Point | ~380°C (Predicted) | Decomposes before boiling at standard pressure. |

| Density | 1.35 ± 0.05 g/cm³ | High density due to double chlorination. |

Solubility & Lipophilicity

The compound exhibits low aqueous solubility and high lipophilicity , driven by the dichlorophenyl moiety and the methyl ester cap.

| Solvent System | Solubility Rating | LogP (Octanol/Water) |

| Water (pH 7.0) | Insoluble (< 0.1 mg/L) | 4.8 – 5.2 (High Lipophilicity) |

| Methanol/Ethanol | Soluble | Suitable for recrystallization. |

| Acetonitrile | Highly Soluble | Preferred solvent for HPLC stock solutions. |

| Dichloromethane | Highly Soluble | Used for extraction during synthesis. |

Implication for Drug Development: Due to its high LogP (>4.5), this intermediate has a high affinity for lipid bilayers. In biological systems, it acts as a Class II compound (Low Solubility, High Permeability) in the BCS framework, though it is pharmacologically inactive until hydrolyzed.

Synthetic Context: The Ullmann Pathway

The synthesis of Methyl 2-(2,6-dichloroanilino)benzoate is the rate-determining step in the production of the diphenylamine core. It is typically achieved via a modified Ullmann Condensation .

Reaction Mechanism

The reaction involves the copper-catalyzed coupling of Methyl 2-iodobenzoate (or 2-chlorobenzoate) with 2,6-dichloroaniline .

Figure 1: Synthetic pathway for the formation of the target ester and its subsequent hydrolysis to the acid precursor.

Synthetic Protocol (Lab Scale)

Objective: Synthesis of 10g of Methyl 2-(2,6-dichloroanilino)benzoate.

-

Reagents:

-

Methyl 2-iodobenzoate (13.1 g, 50 mmol)

-

2,6-Dichloroaniline (8.9 g, 55 mmol)

-

Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)

-

Copper powder (0.32 g, 5 mmol) or CuI (10 mol%)

-

DMF (Dimethylformamide) (50 mL)

-

-

Procedure:

-

Setup: Charge a 250 mL 3-neck round-bottom flask with reagents and DMF. Equip with a mechanical stirrer and reflux condenser under nitrogen atmosphere.

-

Reaction: Heat the mixture to 130–140°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (300 mL) with vigorous stirring. The product will precipitate as a dark yellow solid.

-

Purification: Filter the solid. Dissolve in Dichloromethane (DCM), wash with water to remove DMF/salts, dry over MgSO₄, and concentrate.

-

Crystallization: Recrystallize from hot Methanol to yield bright yellow needles.

-

Analytical Characterization Protocols

Accurate identification and quantification are essential, particularly when tracking this compound as an impurity.

HPLC Method (Reverse Phase)

This method separates the ester from the free acid and starting aniline.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 60% B

-

5-15 min: 60% → 90% B (Linear ramp)

-

15-20 min: 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 278 nm (Max absorption of the diphenylamine system).

-

Retention Time:

-

Acid Precursor: ~4.5 min

-

Target Ester: ~12.5 min (Due to high lipophilicity)

-

Spectroscopic Identification

| Technique | Feature | Assignment |

| FT-IR | 3320 cm⁻¹ (sharp) | N-H Stretch (Secondary amine) |

| 1690–1710 cm⁻¹ | C=O Stretch (Conjugated Ester) | |

| 745 cm⁻¹ | C-Cl Stretch | |

| ¹H-NMR (DMSO-d₆) | δ 9.2 ppm (s, 1H) | N-H (Deshielded by H-bond) |

| δ 3.85 ppm (s, 3H) | -OCH₃ (Methyl ester) | |

| δ 6.8–8.0 ppm (m, 7H) | Aromatic protons | |

| Mass Spectrometry | m/z 296, 298, 300 | Molecular Ion [M+H]⁺ (Isotopic pattern of Cl₂) |

Stability & Degradation Pathways

Understanding the stability profile is crucial for storage and shelf-life determination of the API.

Hydrolysis (Primary Degradation)

The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, reverting to 2-(2,6-dichloroanilino)benzoic acid .

-

Risk: High in wet granulation processes or aqueous formulations at pH > 8.

-

Mitigation: Store in anhydrous conditions; use desiccants in packaging.

Photostability

Like many diphenylamines, the compound is light-sensitive.

-

Mechanism: UV exposure can induce radical dechlorination or cyclization to form chlorinated carbazoles .

-

Storage: Amber glass vials, protected from light.

Figure 2: Primary degradation pathways affecting compound purity.

References

-

Synthesis of Diclofenac Intermediates: Research Progress of Synthesis of Diclofenac Sodium. ResearchGate. Available at: [Link]

-

Ullmann Condensation Protocols: The Versatility of Methyl 2-Iodobenzoate in Chemical Synthesis. BenchChem/InnoPharm. Available at: [Link]

-

Crystal Structure & Properties: Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate (Structural Analog Data). IUCrData. Available at: [Link]

-

General Anthranilate Properties: Methyl Anthranilate Safety Data Sheet. Fisher Scientific.[2] Available at: [Link]

-

Chemical Identity: 2-(2,6-dichloroanilino)benzoic acid (Precursor Acid). ChemSrc. Available at: [Link]

Sources

Comprehensive Spectroscopic Profile: Methyl 2-(2,6-dichloroanilino)benzoate

The following technical guide details the spectroscopic characterization of Methyl 2-(2,6-dichloroanilino)benzoate , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and aceclofenac.

Executive Summary & Compound Identity

Methyl 2-(2,6-dichloroanilino)benzoate is an anthranilic acid derivative characterized by a diphenylamine core. Its structural rigidity, enforced by an intramolecular hydrogen bond between the amine (NH) and the ester carbonyl, imparts distinct spectroscopic signatures. This guide provides validated NMR, IR, and MS data to assist in the identification, purity assessment, and structural elucidation of this compound.

| Property | Details |

| IUPAC Name | Methyl 2-[(2,6-dichlorophenyl)amino]benzoate |

| CAS Number | 13663-32-6 (Free acid: 13625-57-5) |

| Molecular Formula | C₁₄H₁₁Cl₂NO₂ |

| Molecular Weight | 296.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 100°C – 103°C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the molecule's specific conformation. The NH proton is of particular diagnostic value; its significant downfield shift confirms the presence of an intramolecular hydrogen bond, a hallmark of ortho-anilino benzoates.

¹H NMR Data (400 MHz, CDCl₃)

Solvent Residual Peak: 7.26 ppm (CHCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 9.15 – 9.25 | Broad Singlet (br s) | 1H | NH (Amine) | Deshielded by intramolecular H-bond to C=O. |

| 7.98 | Doublet (dd, J = 8.0, 1.5 Hz) | 1H | H-6 (Benzoate) | Ortho to ester; deshielded by carbonyl anisotropy. |

| 7.38 | Doublet (d, J = 8.0 Hz) | 2H | H-3', H-5' (Dichloro) | Meta to amine; chemical shift influenced by Cl. |

| 7.30 – 7.35 | Multiplet (m) | 1H | H-4 (Benzoate) | Para to ester; typical aromatic resonance. |

| 7.10 | Triplet (t, J = 8.0 Hz) | 1H | H-4' (Dichloro) | Para to amine. |

| 6.85 | Doublet (d, J = 8.5 Hz) | 1H | H-3 (Benzoate) | Ortho to amine; shielded by electron donation from N. |

| 6.72 | Triplet (td, J = 7.5, 1.0 Hz) | 1H | H-5 (Benzoate) | Meta to amine; shielded position. |

| 3.92 | Singlet (s) | 3H | OCH₃ (Ester Methyl) | Characteristic methyl ester resonance. |

¹³C NMR Data (100 MHz, CDCl₃)

Solvent Residual Peak: 77.16 ppm (CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 168.5 | Quaternary (C=O) | Ester Carbonyl |

| 148.2 | Quaternary (C-N) | C-2 (Benzoate, amine-bearing) |

| 137.5 | Quaternary (C-N) | C-1' (Dichloro ring, amine-bearing) |

| 134.8 | Methine (CH) | C-4 (Benzoate) |

| 131.5 | Methine (CH) | C-6 (Benzoate) |

| 130.1 | Quaternary (C-Cl) | C-2', C-6' (Dichloro ring) |

| 128.8 | Methine (CH) | C-3', C-5' (Dichloro ring) |

| 125.4 | Methine (CH) | C-4' (Dichloro ring) |

| 117.2 | Methine (CH) | C-5 (Benzoate) |

| 114.5 | Methine (CH) | C-3 (Benzoate) |

| 111.8 | Quaternary (C-C=O) | C-1 (Benzoate, ester-bearing) |

| 52.1 | Methyl (CH₃) | OCH₃ (Ester Methyl) |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ester functionality and the secondary amine. The frequency of the carbonyl stretch is slightly lower than typical non-conjugated esters due to conjugation with the aromatic ring and internal hydrogen bonding.

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3320 – 3340 | Secondary Amine | N-H Stretch (Sharp, medium intensity) |

| 3050 – 3070 | Aromatic Ring | C-H Stretch (Weak) |

| 2950 | Alkyl (Methyl) | C-H Stretch (Aliphatic) |

| 1690 – 1705 | Ester | C=O Stretch (Strong, conjugated) |

| 1580, 1510 | Aromatic Ring | C=C Skeletal Vibrations |

| 1260 – 1290 | Ester | C-O-C Stretch (Asymmetric) |

| 745 – 760 | Alkyl Halide | C-Cl Stretch (Strong, characteristic of chloro-aromatics) |

Mass Spectrometry (MS)

The mass spectrum exhibits a characteristic isotope pattern due to the two chlorine atoms. The fragmentation pathway involves the sequential loss of the methoxy group and the carbonyl moiety, often leading to a stable acridone-like cation.

Ionization Mode: Electron Impact (EI, 70 eV)[1]

Key Ion Clusters

-

Molecular Ion (M⁺): m/z 295, 297, 299 (Intensity ratio ~9:6:1, confirming Cl₂).

-

Base Peak: Often m/z 264 (Loss of OMe) or m/z 236 (Loss of COOMe).

Fragmentation Logic (Graphviz Visualization)

Caption: Proposed EI-MS fragmentation pathway showing the loss of the ester methoxy group and subsequent decarbonylation.

Experimental Protocols

Sample Preparation for NMR[3]

-

Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Concentration: Dissolve 5–10 mg of the solid sample in 0.6 mL of CDCl₃.

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove undissolved inorganic salts (e.g., NaCl from synthesis).

-

Acquisition:

-

¹H: 16 scans, 1 second relaxation delay.

-

¹³C: 512–1024 scans to resolve quaternary carbons (C-Cl, C=O).

-

Synthesis Context (For Impurity Profiling)

This compound is typically synthesized via the Ullmann condensation of methyl anthranilate with 1,2-bromo-2,6-dichlorobenzene using a copper catalyst, or by the esterification of 2-(2,6-dichloroanilino)benzoic acid.

-

Common Impurities:

References

-

PrepChem. (n.d.). Synthesis of 2-[(2,6-dichlorophenyl) amino]benzoic acid, methyl ester. Retrieved from [Link]

- Kaltenbronn, J. S., et al. (1983). Arzneimittel-Forschung/Drug Research, 33(1), 621-627.

-

National Institute of Standards and Technology (NIST). (n.d.). Methyl anthranilate Mass Spectrum. NIST Chemistry WebBook.[3] Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Palladium Catalyzed Oxidative Esterification Data. (Supporting info for methyl benzoate shifts). Retrieved from [Link]

Sources

Solubility of Methyl 2-(2,6-dichloroanilino)benzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-(2,6-dichloroanilino)benzoate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 2-(2,6-dichloroanilino)benzoate is a molecule of interest within pharmaceutical research and development, belonging to a class of compounds structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, profoundly influencing its formulation, bioavailability, and ultimate therapeutic efficacy.[1][2] Poor solubility can terminate the development of an otherwise promising drug candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and strategically approach the solubility of Methyl 2-(2,6-dichloroanilino)benzoate in various organic solvents. By integrating theoretical principles with robust, field-proven experimental protocols, this document serves as a practical manual for characterizing and optimizing the solubility profile of this compound.

Compound Profile and the Imperative of Solubility

1.1. Structural Analysis of Methyl 2-(2,6-dichloroanilino)benzoate

To predict and understand the solubility of Methyl 2-(2,6-dichloroanilino)benzoate, a structural analysis is paramount. The molecule comprises three key regions:

-

A Methyl Benzoate Moiety: This ester group contains polar carbonyl (C=O) and ether (C-O) functionalities, making it a hydrogen bond acceptor.

-

A Dichloroaniline Moiety: The two chlorine atoms are strongly electron-withdrawing and contribute significantly to the molecule's lipophilicity (hydrophobicity). The phenyl ring itself is non-polar.

-

A Secondary Amine Bridge (-NH-): This group acts as a hydrogen bond donor and introduces a degree of polarity and flexibility.

This combination of polar groups (ester, amine) and significant non-polar surface area (two chlorinated phenyl rings) suggests a complex solubility profile. The molecule is not expected to be highly soluble in water but will exhibit varied solubility in organic solvents depending on their specific properties.[1]

1.2. The Role of Solubility in Pharmaceutical Development

The determination of API solubility is a critical first step in formulation development.[1] For a drug to be effective, it must first dissolve to be absorbed by the body. Key considerations include:

-

Formulation Design: A thorough understanding of solubility in various excipients and solvents is necessary to develop stable and effective dosage forms, such as oral solids, injectables, or topical creams.[1][3]

-

Bioavailability: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, which together control the rate and extent of drug absorption.[2]

-

Process Chemistry: Solubility data is essential for designing crystallization, purification, and manufacturing processes.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational guide. Solvents that share similar polarity and hydrogen bonding characteristics with the solute are more likely to be effective.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents cannot donate hydrogen bonds but can accept them. They are expected to be effective at solvating Methyl 2-(2,6-dichloroanilino)benzoate by interacting with the ester and amine groups without competing for the amine's hydrogen bond donor site.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They will interact with all polar moieties of the molecule. Their effectiveness will depend on the balance between these favorable interactions and the energy required to disrupt the solvent's own hydrogen-bonding network.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weaker van der Waals forces. Given the significant polarity of the ester and amine groups, the solubility in these solvents is predicted to be low.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have an intermediate polarity and can be effective for compounds with both polar and non-polar characteristics.

The dissolution process is governed by thermodynamics, specifically the Gibbs free energy of solution (ΔG_sol), which is composed of enthalpic (ΔH_sol) and entropic (ΔS_sol) contributions. A spontaneous dissolution process (favorable solubility) is characterized by a negative ΔG_sol. Dissolution is often an endothermic process, meaning solubility typically increases with temperature.[4][5]

Experimental Determination of Thermodynamic Solubility

For formulation development, determining the thermodynamic solubility is crucial as it represents the true equilibrium state between the solid compound and a saturated solution.[6] The Shake-Flask method is the gold-standard technique for this measurement.[7]

General Workflow for Solubility Assessment

The following diagram outlines the comprehensive workflow for assessing the solubility of a new chemical entity like Methyl 2-(2,6-dichloroanilino)benzoate.

Caption: Figure 1: Overall Solubility Assessment Workflow.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol describes the definitive measurement of thermodynamic solubility.

Objective: To determine the equilibrium concentration of Methyl 2-(2,6-dichloroanilino)benzoate in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

Methyl 2-(2,6-dichloroanilino)benzoate (verified purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

Caption: Figure 2: Shake-Flask Experimental Protocol.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid Methyl 2-(2,6-dichloroanilino)benzoate to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each test solvent into the corresponding vials.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible (e.g., PTFE) 0.22 µm filter. This prevents undissolved particles from being included in the analysis.[6]

-

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a calibration curve using serial dilutions.[8]

-

Accurately dilute a small aliquot of the saturated supernatant from Step 4.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine its concentration.

-

-

Calculation: Using the concentration from the analysis and the dilution factor, calculate the original solubility of the compound in the test solvent. Express the final result in appropriate units (e.g., mg/mL or mol/L).

Trustworthiness through Self-Validation: The protocol's integrity is maintained by ensuring excess solid is present at equilibrium, confirming saturation. The use of a validated analytical method with a proper calibration curve ensures the accuracy of the final measurement.

Predicted Solubility and Solvent Selection Table

While experimental determination is essential, a predictive table based on the compound's structural analysis can guide initial solvent screening.

| Solvent Class | Example Solvent | Polarity Index | H-Bond Character | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | High | Strong dipole moment and H-bond acceptor, effectively solvates the entire molecule. |

| Acetone | 5.1 | Acceptor | High | Good solvent for polar compounds, interacts well with the ester group. | |

| Ethyl Acetate | 4.4 | Acceptor | Medium-High | Ester functionality mirrors part of the solute structure. | |

| Polar Protic | Ethanol | 4.3 | Donor/Acceptor | Medium | Can H-bond with the solute, but its own H-bond network must be disrupted. |

| Methanol | 5.1 | Donor/Acceptor | Medium | Similar to ethanol, but slightly more polar. | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Weak Acceptor | Medium-High | Intermediate polarity, effective at dissolving compounds with mixed characteristics. |

| Non-Polar | Toluene | 2.4 | None | Low | Aromatic interactions with phenyl rings, but insufficient to solvate polar groups. |

| n-Hexane | 0.1 | None | Very Low | Lacks any significant interactions with the polar moieties of the solute. |

Strategies for Solubility Enhancement

If the solubility of Methyl 2-(2,6-dichloroanilino)benzoate is found to be insufficient for a desired formulation, several strategies can be employed.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. bearworks.missouristate.edu [bearworks.missouristate.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

In Silico Modeling of Methyl 2-(2,6-dichloroanilino)benzoate Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of Methyl 2-(2,6-dichloroanilino)benzoate interactions with its putative biological targets. Drawing from its structural similarity to the well-characterized nonsteroidal anti-inflammatory drug (NSAID) diclofenac, this guide focuses on the interaction with cyclooxygenase (COX) enzymes, COX-1 and COX-2. We will navigate the complete computational workflow, from ligand and receptor preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. This guide is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each critical step, ensuring a robust and reproducible computational study.

Introduction: The Rationale for In Silico Investigation

Methyl 2-(2,6-dichloroanilino)benzoate, a methyl ester analog of diclofenac, presents an interesting case for computational analysis. Diclofenac is a potent, nonselective inhibitor of both COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2][3] The structural modification from a carboxylic acid in diclofenac to a methyl ester in our compound of interest may significantly alter its binding affinity, selectivity, and overall interaction profile with the COX enzymes.

In silico modeling provides a powerful and cost-effective avenue to explore these potential differences before committing to resource-intensive and time-consuming laboratory experiments.[4][5][6][7] By simulating the molecular interactions at an atomic level, we can predict binding modes, assess the stability of the ligand-protein complex, and estimate binding affinities, thereby generating valuable hypotheses to guide further research.[4][8] This guide will delineate a rigorous, multi-step computational approach to thoroughly characterize the interactions of Methyl 2-(2,6-dichloroanilino)benzoate with human COX-1 and COX-2.

Part 1: Ligand and Receptor Preparation - The Foundation of a Reliable Model

The accuracy of any in silico study is fundamentally dependent on the quality of the initial structures. This section details the critical steps for preparing both the ligand (Methyl 2-(2,6-dichloroanilino)benzoate) and the receptors (COX-1 and COX-2) for subsequent modeling.

Ligand Preparation

Protocol 2.1: Ligand Structure Generation and Optimization

-

2D Structure Generation: Draw the 2D structure of Methyl 2-(2,6-dichloroanilino)benzoate using a chemical drawing tool such as ChemDraw or the online PubChem Sketcher.

-

3D Conversion and Energy Minimization:

-

Import the 2D structure into a molecular modeling software package (e.g., Avogadro, an open-source option).

-

Convert the 2D structure to a 3D representation.

-

Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy starting conformation. This step is crucial for removing any steric clashes or unnatural bond lengths and angles.

-

-

File Format Conversion: Save the optimized 3D structure in a format compatible with molecular docking software, such as the .mol2 or .pdbqt format.

Receptor Preparation

For this study, we will utilize the crystal structures of human COX-1 and COX-2 obtained from the Protein Data Bank (PDB).

Table 1: Selected PDB Entries for Human COX Enzymes

| Enzyme | PDB ID | Resolution (Å) | Reference |

| Human COX-1 | 6Y3C | 3.36 | [9][10][11][12] |

| Human COX-2 | 1CX2 | 3.00 | [13][14] |

Protocol 2.2: Receptor Structure Preparation

-

Download PDB Files: Obtain the coordinate files for the selected PDB entries from the RCSB PDB database.

-

Initial Cleaning:

-

Visualize the structures in a molecular viewer like PyMOL or UCSF Chimera.

-

Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is a standard procedure to simplify the system for docking.[15]

-

-

Handling Missing Residues and Atoms:

-

Crystal structures often have missing residues or atoms, particularly in flexible loop regions. Use software tools like the SWISS-MODEL server or the "Repair" functions within UCSF Chimera to model these missing segments.

-

-

Protonation and Charge Assignment:

-

Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is a critical step for accurately modeling hydrogen bonding interactions.

-

Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the physiological pH (around 7.4). Tools like H++ can automate this process.

-

Assign partial atomic charges using a force field like AMBER or CHARMM.

-

-

File Format Conversion: Save the prepared receptor structures in the .pdbqt format for use with AutoDock Vina.

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[4][16] It allows us to identify the most likely binding pocket and the key interacting residues.

Rationale for Docking

The primary goal of this docking study is to predict how Methyl 2-(2,6-dichloroanilino)benzoate binds within the active sites of COX-1 and COX-2. We will use AutoDock Vina, a widely used and validated open-source docking program.

Workflow 3.1: Molecular Docking with AutoDock Vina

Caption: Molecular docking workflow from ligand and receptor preparation to result analysis.

Protocol 3.1: Molecular Docking Procedure

-

Grid Box Definition:

-

Define a three-dimensional grid box that encompasses the known active site of the COX enzymes. The active site residues for COX-2 include Met113, Val116, Tyr348, Val349, Leu352, Tyr385, Trp387, Phe518, Val523, and Ser530.[17] For diclofenac, key interactions are observed with Tyr-385 and Ser-530.[18] The grid box should be large enough to allow for rotational and translational freedom of the ligand.

-

-

Running AutoDock Vina:

-

Execute the AutoDock Vina software, providing the prepared ligand and receptor files, and the grid box parameters.

-

Vina will perform a conformational search and score the resulting binding poses.

-

-

Analysis of Docking Results:

-

The primary output is a set of predicted binding poses ranked by their binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding.[4]

-

Visualize the top-ranked poses in a molecular viewer to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor.

-

Table 2: Hypothetical Molecular Docking Results

| Target | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues |

| COX-1 | -8.5 | Arg120, Tyr355, Ser530 |

| COX-2 | -9.2 | Tyr385, Ser530, Arg513 |

Part 3: Molecular Dynamics Simulations - Assessing Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time.[19][20][21][22] This provides a more realistic representation of the biological system and helps to validate the docking results.

Rationale for MD Simulations

We will perform MD simulations to assess the stability of the predicted binding pose of Methyl 2-(2,6-dichloroanilino)benzoate with both COX-1 and COX-2. We will use GROMACS, a versatile and widely used MD simulation package.

Workflow 4.1: Molecular Dynamics Simulation

Caption: Workflow for setting up and running a molecular dynamics simulation.

Protocol 4.1: MD Simulation with GROMACS

-

System Preparation:

-

Use the top-ranked docking pose as the starting structure for the MD simulation.

-

Generate a topology file for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.

-

Place the complex in a periodic box and solvate it with a water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Simulation Protocol:

-

Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the solvated system.

-

NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to stabilize the temperature.

-

NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to stabilize the pressure and density.

-

Production MD: Run the production simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the ligand and the receptor throughout the simulation to identify persistent interactions.

-

Part 4: Binding Free Energy Calculations - Quantifying the Interaction

To obtain a more quantitative estimate of the binding affinity, we can perform binding free energy calculations using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.[23][24][25][26]

Rationale for MM/PBSA

MM/PBSA is a popular end-point method that calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.[23][24] It offers a good balance between accuracy and computational cost.

Protocol 5.1: MM/PBSA Calculation

-

Snapshot Extraction: Extract a series of snapshots (e.g., 100-200) from the stable portion of the MD trajectory.

-

Free Energy Calculation: For each snapshot, calculate the binding free energy using the following equation: ΔG_binding = G_complex - (G_receptor + G_ligand) Where each G term is composed of: G = E_MM + G_solvation - TΔS

-

E_MM includes internal, van der Waals, and electrostatic energies.

-

G_solvation is the sum of the polar and non-polar contributions to solvation.

-

TΔS is the conformational entropy change upon binding (often neglected in relative binding free energy calculations for similar ligands).

-

-

Averaging: Average the binding free energies calculated for all snapshots to obtain the final estimate.

Table 3: Hypothetical MM/PBSA Binding Free Energy Results

| Complex | ΔG_binding (kcal/mol) |

| Methyl 2-(2,6-dichloroanilino)benzoate - COX-1 | -25.8 ± 3.2 |

| Methyl 2-(2,6-dichloroanilino)benzoate - COX-2 | -35.1 ± 4.5 |

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of Methyl 2-(2,6-dichloroanilino)benzoate with COX-1 and COX-2. By following this structured approach, researchers can generate robust and insightful data on the binding modes, stability, and affinity of this compound. The hypothetical results presented suggest a potential preference for COX-2, a hypothesis that can now be confidently tested and validated through in vitro and in vivo experiments. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery and development.

References

-

RCSB Protein Data Bank. (2020). 6Y3C: Human COX-1 Crystal Structure. [Link]

-

Lang, S., Braz, N. F., Slater, M. J., & Kidley, N. J. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. [Link]

-

Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

-

Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]

-

Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]

-

Roche, D. B., & Tuszynski, J. A. (2016). In silico Identification and Characterization of Protein-Ligand Binding Sites. Methods in Molecular Biology. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]

-

Bergh, C., Majdolhosseini, M., & Villa, A. (2024). Molecular dynamics simulation of a small protein using GROMACS. GROMACS. [Link]

-

EMBL-EBI. (n.d.). GROMACS tutorial. [Link]

-

YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

-

GROMACS Tutorials. (n.d.). Retrieved from [Link]

-

YouTube. (2025). AutoDock 4 Molecular Docking Tutorial. [Link]

-

Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. [Link]

-

PDBj. (n.d.). PDB-6y3c: Human COX-1 Crystal Structure. [Link]

-

Wikipedia. (n.d.). Cyclooxygenase-2. [Link]

-

ResearchGate. (n.d.). Structure of Cyclooxygenase-2 (+-PDB: 1CVU). [Link]

-

PubMed. (2011). Binding of ibuprofen, ketorolac, and diclofenac to COX-1 and COX-2 studied by saturation transfer difference NMR. [Link]

-

CD ComputaBio. (n.d.). Protein-Ligand Interaction Modeling Service. [Link]

-

RCSB Protein Data Bank. (2010). 3N8X: Crystal Structure of Cyclooxygenase-1 in Complex with Nimesulide. [Link]

-

GitHub. (n.d.). Self explained tutorial for molecular dynamics simulation using gromacs. [Link]

-

Gohlke Group. (2012). Free Energy Calculations by the Molecular Mechanics PoissonBoltzmann Surface Area Method. [Link]

-

RCSB Protein Data Bank. (2010). 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). [Link]

-

National Center for Biotechnology Information. (2021). Three-dimensional structure of human cyclooxygenase (hCOX)-1. [Link]

-

Walsh Medical Media. (2012). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. [Link]

-

ResearchGate. (2021). (PDF) Three-dimensional structure of human cyclooxygenase (hCOX)-1. [Link]

-

Cresset Group. (2025). In silico methods for ranking ligand-protein interactions & predicting binding affinity: Which method is right for you?. [Link]

-

PubMed. (n.d.). In silico Identification and Characterization of Protein-Ligand Binding Sites. [Link]

-

Galaxy Training. (2019). Protein-ligand docking. [Link]

-

RCSB Protein Data Bank. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

-

ResearchGate. (n.d.). Structure of diclofenac bound to COX-2. [Link]

-

National Center for Biotechnology Information. (1996). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

-

Dr.Oracle. (2025). Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor?. [Link]

-

UMM Scientific Journals. (n.d.). In silico study of COX-2 on indomethacin and diclofenac as nonsteroidal anti-inflammatory drugs (NSAIDs). [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. droracle.ai [droracle.ai]

- 3. ejournal.umm.ac.id [ejournal.umm.ac.id]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In silico Identification and Characterization of Protein-Ligand Binding Sites | Springer Nature Experiments [experiments.springernature.com]

- 6. Protein-Ligand Interaction Modeling Service - CD ComputaBio [computabio.com]

- 7. In silico Identification and Characterization of Protein-Ligand Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cresset-group.com [cresset-group.com]

- 9. rcsb.org [rcsb.org]

- 10. PDB-6y3c: Human COX-1 Crystal Structure - Yorodumi [pdbj.org]

- 11. Three-dimensional structure of human cyclooxygenase (hCOX)-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rcsb.org [rcsb.org]

- 14. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 [ncbi.nlm.nih.gov]

- 15. sites.ualberta.ca [sites.ualberta.ca]

- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 20. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 21. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 22. GitHub - pritampanda15/Molecular-Dynamics: Self explained tutorial for molecular dynamics simulation using gromacs [github.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. peng-lab.org [peng-lab.org]

- 26. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

Chemical Stability and Degradation of Methyl 2-(2,6-dichloroanilino)benzoate

The following technical guide details the chemical stability and degradation profile of Methyl 2-(2,6-dichloroanilino)benzoate , a structural analog of fenamate NSAIDs and a critical intermediate/impurity in the synthesis of diclofenac-class drugs.

Technical Guide for Pharmaceutical Development

Executive Summary & Compound Identity

Methyl 2-(2,6-dichloroanilino)benzoate (CAS Registry No. [Implied Structure: Methyl ester of 2-(2,6-dichloroanilino)benzoic acid]) is a sterically hindered diphenylamine derivative. It is chemically significant as a lipophilic precursor to 2-(2,6-dichloroanilino)benzoic acid , a key intermediate in the Ullmann synthesis of Diclofenac and related fenamate NSAIDs (e.g., Meclofenamate).

-

Chemical Structure: An anthranilic acid methyl ester substituted at the nitrogen with a 2,6-dichlorophenyl group.

-

Critical Stability Factors: The molecule exhibits high hydrolytic resistance due to steric crowding but significant photolability driven by the polychlorinated diphenylamine chromophore.

Chemical Stability Profile

Hydrolytic Stability (Steric Shielding)

Unlike typical methyl benzoates, this compound exhibits anomalous hydrolytic stability .

-

Mechanism: The bulky 2,6-dichlorophenyl group at the ortho position creates a "steric umbrella," shielding the ester carbonyl carbon from nucleophilic attack by water or hydroxide ions.

-

Electronic Effect: The secondary amine nitrogen forms an intramolecular hydrogen bond with the carbonyl oxygen (6-membered ring interaction). This reduces the electrophilicity of the carbonyl carbon, further retarding hydrolysis under neutral and mild acidic conditions.

-

Degradation Product: Under forcing conditions (e.g., 1N NaOH, reflux), it hydrolyzes to 2-(2,6-dichloroanilino)benzoic acid and methanol .

Photochemical Instability (Primary Degradation Route)

The most critical stability risk is exposure to UV/VIS light. The diphenylamine core acts as a chromophore, absorbing strongly in the UVA/UVB region.

-

Mechanism: Photo-induced homolysis of the C-Cl bond.

-

Excitation: Absorption of a photon promotes the molecule to an excited singlet state (

). -

ISC: Intersystem crossing yields a reactive triplet state (

). -

Dechlorination: Homolytic fission of the C-Cl bond generates a highly reactive aryl radical and a chlorine radical.

-

Cyclization: The aryl radical attacks the adjacent phenyl ring (intramolecular radical substitution), leading to the formation of carbazole or acridone derivatives.

-

-

Key Degradants:

-

Methyl 2-(2-chloroanilino)benzoate (Monodechlorination).

-

Methyl 1-chlorocarbazole-9-carboxylate (Cyclization product).

-

Oxidative Stability

The secondary amine (-NH-) is susceptible to oxidation, particularly in solution state.

-

Pathway: Formation of N-oxide or radical oxidation leading to quinone-imine type structures.

-

Catalysis: Trace metal ions (Cu²⁺, Fe³⁺) can accelerate this process via single-electron transfer (SET) mechanisms.

Degradation Pathways & Mechanisms

The following diagram illustrates the validated degradation pathways based on fenamate photochemistry and ester hydrolysis kinetics.

Figure 1: Primary degradation pathways showing hydrolysis (blue), photolysis (red), and oxidation (green).

Experimental Protocols for Stability Assessment

Forced Degradation (Stress Testing)

These protocols are designed to be self-validating by including controls and kinetic time-points.

| Stress Type | Conditions | Mechanistic Target | Acceptance Criteria |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Amide/Ester cleavage | >5% degradation to Acid form |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4h | Ester saponification | Rapid conversion to Acid form |

| Oxidation | 3% H₂O₂ (v/v), RT, 6h | Amine oxidation (N-oxide) | Detection of +16 Da mass shift (M+O) |

| Photolysis | 1.2M lux-hours (Xenon Arc) | Dechlorination/Cyclization | Appearance of Carbazole/De-Cl peaks |

| Thermal | 60°C / 75% RH, 7 days | Solid-state hydrolysis | <1% change (High stability expected) |

Analytical Methodology (HPLC-UV/MS)

To accurately quantify degradation, use a gradient method capable of resolving the non-polar parent from polar hydrolytic products and lipophilic photoproducts.

-

Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm) to handle the lipophilicity of the dichloro-ester.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 40% B to 90% B over 15 mins. (The high organic start is required due to the low solubility of the parent).

-

Detection:

-

UV: 280 nm (General) and 254 nm (Aromatic).

-

MS: ESI Positive Mode. Look for Parent [M+H]⁺ and specific fragments:

-

Loss of OMe (-31 Da).

-

Loss of Cl (-35 Da) in photolytic samples.

-

-

Photostability Workflow

The following DOT diagram outlines the decision logic for photostability testing, ensuring compliance with ICH Q1B.

Figure 2: Photostability testing workflow with integrated dark control validation.

References

-

Davis, C. A., et al. (2017). Environmental photochemistry of fenamate NSAIDs and their radical intermediates. Royal Society of Chemistry.[1] Link

- Significance: Establishes the radical dechlorination mechanism for dichloro-aniline deriv

-

ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Link

- Significance: Defines the standard protocols for forced degrad

- Bhattacharyya, L., et al.Photodegradation of Diclofenac and its Derivatives. Journal of Pharmaceutical Sciences.

- European Pharmacopoeia (Ph. Eur.).Diclofenac Sodium Monograph: Impurity Standards.

Sources

An In-depth Technical Guide on Methyl 2-(2,6-dichloroanilino)benzoate as a Core Intermediate for Diclofenac Synthesis

Authored by: A Senior Application Scientist

Abstract

Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is distinguished by its potent analgesic and anti-inflammatory properties.[1] The industrial synthesis of Diclofenac is a multi-step process, with the formation of the key intermediate, Methyl 2-(2,6-dichloroanilino)benzoate, being a critical determinant of overall yield and purity. This technical guide provides an in-depth exploration of the synthesis of this pivotal intermediate, focusing on the prevalent Ullmann condensation reaction. We will dissect the mechanistic underpinnings of this reaction, elucidate the critical process parameters, and provide a detailed, field-proven experimental protocol. Furthermore, this guide will cover the subsequent hydrolysis of the methyl ester to yield Diclofenac, offering a comprehensive view of this crucial segment of the drug's manufacturing process. This document is intended for researchers, scientists, and professionals in drug development, aiming to provide both theoretical knowledge and practical insights into the synthesis of Diclofenac.

Introduction: The Central Role of Methyl 2-(2,6-dichloroanilino)benzoate in Diclofenac Synthesis

The synthesis of Diclofenac, chemically known as 2-(2,6-dichloroanilino)phenylacetic acid, involves several synthetic routes.[2] Among these, a common and industrially viable pathway proceeds through the formation of Methyl 2-(2,6-dichloroanilino)benzoate. This intermediate serves as a direct precursor to the final active pharmaceutical ingredient (API), and its efficient synthesis is paramount for a successful and cost-effective manufacturing process. The structural integrity and purity of this intermediate directly impact the quality of the final Diclofenac product.

The most common industrial synthesis of diclofenac involves the Ullmann condensation, which couples an aryl halide with an amine.[3] This reaction, named after Fritz Ullmann, is a copper-catalyzed nucleophilic aromatic substitution.[4] In the context of Diclofenac synthesis, this typically involves the reaction of a methyl 2-halobenzoate with 2,6-dichloroaniline.

The Ullmann Condensation: A Mechanistic Deep-Dive

The Ullmann condensation is a cornerstone of C-N bond formation in aromatic systems.[4] While historically requiring harsh reaction conditions, modern advancements have introduced milder and more efficient catalytic systems. The fundamental mechanism involves the oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the amine and subsequent reductive elimination to yield the desired diarylamine and regenerate the copper(I) catalyst.

Key factors influencing the success of the Ullmann condensation include:

-

Catalyst System: While traditional methods used stoichiometric copper powder, contemporary approaches utilize catalytic amounts of copper salts (e.g., CuI, CuBr) often in conjunction with a ligand to enhance solubility and reactivity.[2][4]

-

Base: A base is essential to deprotonate the amine, increasing its nucleophilicity. Common bases include potassium carbonate, sodium carbonate, and potassium hydroxide.[2]

-

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed to facilitate the reaction at elevated temperatures.[4]

-

Reaction Temperature: The Ullmann condensation generally requires high temperatures, often in the range of 100-200°C, to overcome the activation energy of the C-N bond formation.[5]

Synthetic Pathway Visualization

The following diagram illustrates the core synthetic route to Diclofenac, highlighting the formation of the key intermediate, Methyl 2-(2,6-dichloroanilino)benzoate.

Caption: Synthetic workflow for Diclofenac via Methyl 2-(2,6-dichloroanilino)benzoate.

Experimental Protocol: Synthesis of Methyl 2-(2,6-dichloroanilino)benzoate

This protocol outlines a representative lab-scale synthesis of the target intermediate. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Methyl 2-bromobenzoate

-

2,6-dichloroaniline[6]

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine solution (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichloroaniline (1.0 eq), methyl 2-bromobenzoate (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2,6-dichloroaniline).

-

Reaction Execution: Heat the reaction mixture to 120-140°C under a nitrogen atmosphere and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 20-50 hours.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude Methyl 2-(2,6-dichloroanilino)benzoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as methanol.[5]

Characterization of Methyl 2-(2,6-dichloroanilino)benzoate

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both benzene rings and a singlet for the methyl ester protons (~3.9 ppm). The N-H proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the aromatic carbons, the ester carbonyl carbon (~168 ppm), and the methyl carbon (~52 ppm). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₄H₁₁Cl₂NO₂. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C=O stretch of the ester (~1700 cm⁻¹), and C-Cl stretches. |

| Melting Point | A sharp melting point is indicative of high purity. |

Hydrolysis to Diclofenac

The final step in this synthetic sequence is the hydrolysis of the methyl ester to the corresponding carboxylic acid, Diclofenac. This is typically achieved by saponification using a base such as sodium hydroxide in a suitable solvent system, often a mixture of an alcohol and water.[7]

Experimental Protocol: Hydrolysis of Methyl 2-(2,6-dichloroanilino)benzoate

Materials:

-

Methyl 2-(2,6-dichloroanilino)benzoate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Reaction Setup: Dissolve Methyl 2-(2,6-dichloroanilino)benzoate (1.0 eq) in methanol in a round-bottom flask.

-

Base Addition: Add a solution of sodium hydroxide (e.g., 2.0-3.0 eq) in water to the flask.

-

Reaction Execution: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up and Isolation:

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, which will cause the Diclofenac to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Diclofenac.

-

Conclusion

The synthesis of Methyl 2-(2,6-dichloroanilino)benzoate is a pivotal step in the production of Diclofenac. A thorough understanding of the Ullmann condensation, including its mechanism and the critical parameters that govern its efficiency, is essential for optimizing the synthesis of this key intermediate. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to approach this synthesis with a foundation of scientific integrity and practical expertise. The successful and reproducible synthesis of high-purity Methyl 2-(2,6-dichloroanilino)benzoate is a direct contributor to the quality and efficacy of the final Diclofenac API.

References

- A kind of synthetic method of Diclofenac methyl esters. CN107793323A.

- Method of synthesizing diclofenac sodium. US20200055811A1.

- Method for synthesizing diclofenac sodium. CN109553544B.

- Role of 2-chloro-N-phenylaniline in Diclofenac Synthesis and Impurity Profiling. Benchchem.

- Dichlofenac (2-[(2,6-Dichloroanilino)Phenyl]Acetic Acid) As A Precursor To New Heterocyclic Compounds. DergiPark.

- Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw M

- Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. MDPI.

- Ullmann condens

- The Hydrolysis of Diclofenac Esters. Monash University.

- Synthesis route map of diclofenac methyl ester Using aniline...

- Diclofenac Synthesis.

- Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. PMC.

- Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate.

- A kind of preparation method of diclofenac. CN103145574A.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)

- Preparation of Methyl Benzo

- Preparation method of 2, 6-dihalogenated methyl benzoate.

- Methyl 2-chlorobenzo

- 2-[2,6-Dichloro-3-[(2-fluorophenyl)

- Synthesis, anti-Inflammatory, Analgesic, Molecular Modeling and ADMET Studies of Novel Diclofenac Deriv

- Synthesis of 2-[(2,6-dichlorophenyl) amino]benzoic acid, methyl ester. PrepChem.com.

- Diclofenac sodium synthesis. ChemicalBook.

- Synthesis of 2,6-dichloroaniline. PrepChem.com.

- Methyl benzo

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. CN109553544B - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. CN107793323A - A kind of synthetic method of Diclofenac methyl esters - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Diclofenac sodium synthesis - chemicalbook [chemicalbook.com]

CAS number and molecular weight of Methyl 2-(2,6-dichloroanilino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-(2,6-dichloroanilino)benzoate, a compound of interest in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, synthesis methodologies, analytical characterization, and potential applications, with a focus on the underlying scientific principles and practical considerations for laboratory work.

Core Physicochemical Properties

Methyl 2-(2,6-dichloroanilino)benzoate is a derivative of anthranilic acid and is characterized by the presence of a 2,6-dichloroaniline moiety linked to a methyl benzoate structure. These structural features are key to its chemical reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 51224-97-6 | PrepChem |

| Molecular Formula | C₁₄H₁₁Cl₂NO₂ | Calculated |

| Molecular Weight | 296.15 g/mol | Calculated |

| Melting Point | 100-103 °C | PrepChem |

Synthesis of Methyl 2-(2,6-dichloroanilino)benzoate

The synthesis of the target compound is typically achieved through a two-step process: the formation of the diarylamine core via an Ullmann condensation, followed by esterification.

Step 1: Synthesis of 2-(2,6-dichloroanilino)benzoic acid

The formation of the C-N bond between 2-chlorobenzoic acid and 2,6-dichloroaniline is a classic example of the Ullmann condensation reaction. This reaction utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine.

Experimental Protocol: Ullmann Condensation

-

Reactant Preparation: In a round-bottom flask, combine 2-chlorobenzoic acid, 2,6-dichloroaniline, and a base such as potassium carbonate.

-

Solvent and Catalyst Addition: Add a high-boiling point solvent like dimethylformamide (DMF) and a catalytic amount of a copper(I) salt, such as copper(I) iodide or copper(I) bromide. The use of a ligand, such as 1,10-phenanthroline, can accelerate the reaction.[1]

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 120 to 180 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product. The crude 2-(2,6-dichloroanilino)benzoic acid can then be collected by filtration and purified by recrystallization.

Step 2: Esterification of 2-(2,6-dichloroanilino)benzoic acid

The carboxylic acid is then converted to its methyl ester. A common method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst. An alternative and often higher-yielding method involves the use of a coupling agent or conversion to an acid chloride followed by reaction with methanol.

Experimental Protocol: Esterification via Acid Chloride

-

Acid Chloride Formation: To a solution of 2-(2,6-dichloroanilino)benzoic acid in an inert solvent (e.g., dichloromethane or THF), add a chlorinating agent such as oxalyl chloride or thionyl chloride at 0 °C. A catalytic amount of DMF is often used as a catalyst with oxalyl chloride.

-

Reaction with Methanol: After the formation of the acid chloride is complete (as indicated by the cessation of gas evolution), carefully add methanol to the reaction mixture.

-

Work-up and Purification: The reaction is typically quenched with a weak base (e.g., saturated sodium bicarbonate solution). The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like methanol to yield pure Methyl 2-(2,6-dichloroanilino)benzoate.

Analytical Characterization

The identity and purity of Methyl 2-(2,6-dichloroanilino)benzoate can be confirmed using a variety of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester group.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously provide information on purity and molecular weight.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the N-H stretch of the secondary amine, the C=O stretch of the ester, and the C-Cl stretches of the chlorinated ring.

Potential Applications

Derivatives of anilino-benzoic acids have been explored for various applications in medicinal chemistry and materials science. For instance, the parent compound of this class, N-phenylanthranilic acid, and its derivatives have been investigated for their anti-inflammatory properties. The specific substitution pattern of Methyl 2-(2,6-dichloroanilino)benzoate may impart unique biological activities or material properties that warrant further investigation by researchers.

Safety and Handling

-

2,6-Dichloroaniline: This precursor is known to be toxic and an irritant.[3]

-

2-Chlorobenzoic Acid: This reagent is also an irritant.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

It is crucial to consult the specific Safety Data Sheets for all reagents used in the synthesis and to perform a thorough risk assessment before commencing any experimental work.

References

-

PrepChem. Synthesis of 2-[(2,6-dichlorophenyl) amino]benzoic acid, methyl ester. Available from: [Link]

-

Slideshare. Ullmann reaction. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of Methyl 2-(2,6-dichloroanilino)benzoate via Ullmann Condensation

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 2-(2,6-dichloroanilino)benzoate, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through a copper-catalyzed Ullmann condensation reaction between Methyl 2-iodobenzoate and 2,6-dichloroaniline. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed step-by-step methodology, mechanistic insights, safety protocols, and characterization guidelines to ensure a reliable and reproducible outcome.

Introduction and Scientific Rationale

Methyl 2-(2,6-dichloroanilino)benzoate is a diarylamine compound structurally related to important pharmaceutical agents, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac. Its synthesis is a critical step in the development of novel therapeutics and functional materials. The core chemical challenge lies in the formation of the C-N bond between the sterically hindered 2,6-dichloroaniline and the methyl benzoate moiety.

While modern methods like the Buchwald-Hartwig amination offer a powerful palladium-catalyzed route to such bonds[1][2], the Ullmann condensation remains a robust and cost-effective alternative, particularly for specific substrates. The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, is well-suited for this transformation.[3][4] This protocol details the classic Ullmann-type approach, specifically the Goldberg reaction variant for C-N bond formation, which typically involves heating an aryl halide and an amine with a copper catalyst and a base.[3]

The rationale for selecting the Ullmann condensation includes its historical reliability and the relative simplicity of the required catalytic system compared to some palladium-based methods. However, it is crucial to acknowledge that this reaction often requires high temperatures to proceed efficiently.[3]

Reaction Mechanism and Causality

The Ullmann condensation for C-N bond formation is believed to proceed through a copper-catalyzed cycle. The key steps are:

-

Deprotonation: A base, typically an alkali metal carbonate or phosphate, deprotonates the amine (2,6-dichloroaniline) to form the corresponding anilide. This step is critical as it generates the active nucleophile.

-

Oxidative Addition/Coordination: The copper(I) catalyst, often generated in situ, coordinates to the aryl halide (Methyl 2-iodobenzoate). The precise nature of the active copper species is complex, but it facilitates the subsequent coupling.

-

Nucleophilic Attack: The deprotonated anilide attacks the copper-activated aryl halide complex.

-

Reductive Elimination: The final C-N bond is formed through a reductive elimination step, releasing the desired product, Methyl 2-(2,6-dichloroanilino)benzoate, and regenerating the copper(I) catalyst to continue the cycle.

Aryl iodides are generally more reactive than aryl bromides or chlorides in this reaction, making Methyl 2-iodobenzoate an excellent electrophilic partner.[3]

Materials, Reagents, and Safety

Reagent and Equipment List

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Notes |

| Methyl 2-iodobenzoate | 610-97-9 | 262.04 | 2.62 g (10.0 mmol) | Irritant.[5][6][7] |

| 2,6-Dichloroaniline | 608-31-1 | 162.02 | 1.78 g (11.0 mmol) | Toxic if swallowed, inhaled, or in contact with skin.[8] |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.19 g (1.0 mmol) | Catalyst. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g (20.0 mmol) | Base. Anhydrous grade recommended. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 40 mL | Anhydrous, high-boiling polar solvent. |

| Ethyl Acetate | 141-78-6 | 88.11 | ~300 mL | For extraction. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~100 mL | For washing. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | Drying agent. |

| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | As needed | For column chromatography. |

| Equipment | ||||

| 100 mL Round-bottom flask | 1 | |||

| Reflux condenser | 1 | |||

| Magnetic stirrer and hotplate | 1 | |||

| Inert atmosphere setup (Nitrogen/Argon) | 1 | |||

| Separatory funnel (250 mL) | 1 | |||

| Rotary evaporator | 1 | |||

| Chromatography column | 1 |

Mandatory Safety Protocols

WARNING: This protocol involves hazardous materials and must be performed in a well-ventilated fume hood by trained personnel.

-

2,6-Dichloroaniline: This compound is highly toxic and a suspected carcinogen.[8] Avoid inhalation of dust and any contact with skin or eyes.[8] Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[8]

-

Methyl 2-iodobenzoate: This compound is a skin, eye, and respiratory irritant.[5][7] Handle with care and avoid exposure.

-

N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Ensure gloves are rated for use with DMF and handle only within a fume hood.

-

General Precautions: An eyewash station and safety shower must be readily accessible.[5] All solid and liquid waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.[6]

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Place a magnetic stir bar into a 100 mL round-bottom flask and oven-dry the flask before use.

-

To the flask, add Methyl 2-iodobenzoate (2.62 g, 10.0 mmol), 2,6-dichloroaniline (1.78 g, 11.0 mmol, 1.1 eq), Copper(I) Iodide (0.19 g, 1.0 mmol, 0.1 eq), and anhydrous Potassium Carbonate (2.76 g, 20.0 mmol, 2.0 eq).

-

Causality Note: Using a slight excess of the aniline helps to drive the reaction to completion. The base (K₂CO₃) is used in excess to ensure complete deprotonation of the aniline, which is essential for the catalytic cycle.

-

-

Seal the flask with a rubber septum, and then flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Using a syringe, add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

Step 2: Reaction Execution

-

Lower the flask into an oil bath situated on a stirrer hotplate.

-

Begin stirring and heat the reaction mixture to 140-150 °C.

-

Attach a reflux condenser (with inert gas inlet at the top) and maintain the reaction at this temperature for 12-18 hours.

-

Causality Note: Ullmann reactions often require high thermal energy to overcome the activation barrier for the C-N coupling, especially with sterically hindered substrates.[3]

-

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting materials indicates reaction completion.

Step 3: Work-up and Extraction

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of deionized water. This will precipitate the crude product.

-

Transfer the aqueous mixture to a 250 mL separatory funnel.

-

Extract the aqueous phase three times with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Causality Note: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts (e.g., KI, excess K₂CO₃) and DMF will preferentially remain in the aqueous layer.

-

-

Wash the combined organic layers twice with water (2 x 50 mL) and once with brine (50 mL).

-

Causality Note: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process.

-

-

Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to yield the crude product as a dark oil or solid.

Step 4: Purification

-

The crude product must be purified by flash column chromatography on silica gel.

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexane).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 2-(2,6-dichloroanilino)benzoate as a solid.

Step 5: Product Characterization

-

Yield: Calculate the final mass and percentage yield of the purified product.

-

Melting Point: Determine the melting point of the solid product. A sharp melting point is indicative of high purity.

-

Spectroscopy: Confirm the structure using standard spectroscopic methods:

-

¹H NMR: To identify the aromatic and methyl ester protons.

-

¹³C NMR: To confirm the carbon framework.

-